molecular formula C15H17ClN8O6S4 B133707 Cefmatilen hydrochloride hydrate CAS No. 154776-45-1

Cefmatilen hydrochloride hydrate

Cat. No. B133707
CAS RN: 154776-45-1
M. Wt: 569.1 g/mol
InChI Key: LBWIJMWZWJRRMO-AWXOXGPMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cefmatilen hydrochloride hydrate is a broad-spectrum cephalosporin antibiotic that is commonly used in clinical practice. It is a white or almost white powder that is soluble in water. Cefmatilen hydrochloride hydrate has a wide range of applications in the medical field, including the treatment of respiratory tract infections, urinary tract infections, and skin and soft tissue infections.

Mechanism Of Action

Cefmatilen hydrochloride hydrate works by inhibiting bacterial cell wall synthesis. It binds to the penicillin-binding proteins (PBPs) on the bacterial cell wall, which interferes with the cross-linking of peptidoglycan strands. This results in the weakening and eventual lysis of the bacterial cell wall, leading to bacterial death.
Biochemical and Physiological Effects:
Cefmatilen hydrochloride hydrate has been shown to have a low toxicity profile and is generally well-tolerated by patients. However, like all antibiotics, it can have some side effects, including gastrointestinal disturbances, allergic reactions, and superinfection.

Advantages And Limitations For Lab Experiments

Cefmatilen hydrochloride hydrate has several advantages for lab experiments. It has a broad-spectrum of activity, making it useful for testing against a wide range of bacteria. It is also relatively stable and easy to handle. However, one limitation is that it is not effective against all types of bacteria, and some bacterial strains may be resistant to it.

Future Directions

There are several future directions for research on Cefmatilen hydrochloride hydrate. One area of interest is the development of new formulations or delivery methods that can increase its efficacy against drug-resistant bacteria. Another area of research is the investigation of its potential use in combination with other antibiotics to enhance its antibacterial activity. Additionally, further studies are needed to explore its potential use in the treatment of other types of infections, such as viral or fungal infections.
Conclusion:
In conclusion, Cefmatilen hydrochloride hydrate is a broad-spectrum cephalosporin antibiotic that has a wide range of applications in the medical field. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to explore its potential use in the treatment of drug-resistant bacterial infections and other types of infections.

Synthesis Methods

Cefmatilen hydrochloride hydrate is synthesized by the condensation reaction of 7-aminocephalosporanic acid and 2-(2-aminothiazol-4-yl)-2-methoxyiminoacetic acid. The reaction is catalyzed by a suitable dehydrating agent such as dicyclohexylcarbodiimide (DCC) or N,N'-carbonyldiimidazole (CDI). The resulting product is then purified by crystallization or chromatography.

Scientific Research Applications

Cefmatilen hydrochloride hydrate has been extensively studied for its antibacterial properties. It has been shown to be effective against a wide range of gram-positive and gram-negative bacteria, including Escherichia coli, Klebsiella pneumoniae, Staphylococcus aureus, and Streptococcus pneumoniae. In addition, Cefmatilen hydrochloride hydrate has been studied for its potential use in the treatment of drug-resistant bacterial infections.

properties

CAS RN

154776-45-1

Product Name

Cefmatilen hydrochloride hydrate

Molecular Formula

C15H17ClN8O6S4

Molecular Weight

569.1 g/mol

IUPAC Name

(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetyl]amino]-8-oxo-3-(2H-triazol-4-ylsulfanylmethylsulfanyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;hydrate;hydrochloride

InChI

InChI=1S/C15H14N8O5S4.ClH.H2O/c16-15-18-5(2-30-15)8(21-28)11(24)19-9-12(25)23-10(14(26)27)6(3-29-13(9)23)31-4-32-7-1-17-22-20-7;;/h1-2,9,13,28H,3-4H2,(H2,16,18)(H,19,24)(H,26,27)(H,17,20,22);1H;1H2/b21-8-;;/t9-,13-;;/m1../s1

InChI Key

LBWIJMWZWJRRMO-AWXOXGPMSA-N

Isomeric SMILES

C1C(=C(N2[C@H](S1)[C@@H](C2=O)NC(=O)/C(=N\O)/C3=CSC(=N3)N)C(=O)O)SCSC4=NNN=C4.O.Cl

SMILES

C1C(=C(N2C(S1)C(C2=O)NC(=O)C(=NO)C3=CSC(=N3)N)C(=O)O)SCSC4=NNN=C4.O.Cl

Canonical SMILES

C1C(=C(N2C(S1)C(C2=O)NC(=O)C(=NO)C3=CSC(=N3)N)C(=O)O)SCSC4=NNN=C4.O.Cl

Origin of Product

United States

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